2H-Benzotriazol-5-ylmethyl 2-chloropyridine-3-carboxylate
Description
2H-Benzotriazol-5-ylmethyl 2-chloropyridine-3-carboxylate is a heterocyclic compound combining a benzotriazole moiety and a chloropyridine carboxylate ester. Benzotriazole derivatives are widely recognized for their applications as corrosion inhibitors, UV stabilizers, and intermediates in pharmaceutical synthesis . Structural elucidation of such compounds often relies on crystallographic tools like the SHELX software suite, which has been instrumental in refining small-molecule structures since its inception .
Properties
IUPAC Name |
2H-benzotriazol-5-ylmethyl 2-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2/c14-12-9(2-1-5-15-12)13(19)20-7-8-3-4-10-11(6-8)17-18-16-10/h1-6H,7H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGBMNBWJZEFDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC2=CC3=NNN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzotriazol-5-ylmethyl 2-chloropyridine-3-carboxylate typically involves the following steps:
Formation of Benzotriazole Derivative: The initial step involves the preparation of a benzotriazole derivative through the reaction of benzotriazole with an appropriate alkylating agent.
Coupling with Chloropyridine Carboxylate: The benzotriazole derivative is then coupled with 2-chloropyridine-3-carboxylate under suitable reaction conditions, often involving the use of a base and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2H-Benzotriazol-5-ylmethyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation may result in the formation of a pyridine N-oxide.
Scientific Research Applications
2H-Benzotriazol-5-ylmethyl 2-chloropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2H-Benzotriazol-5-ylmethyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, making it useful in coordination chemistry. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Functional and Application Differences
- Benzotriazole Derivatives : Primarily used as UV absorbers (e.g., in polymers) or anticorrosion agents. The methyl ester variant lacks the chloropyridine group, reducing electrophilic reactivity.
- Chloropyridine Carboxylic Acids : Often serve as ligands in coordination chemistry or intermediates in agrochemicals. The absence of the benzotriazole group limits their photostability.
- 2H-Benzotriazol-5-ylmethyl 2-Chloropyridine-3-Carboxylate : Combines UV stabilization (benzotriazole) with reactive sites (chloropyridine) for targeted drug delivery or catalytic applications.
Stability and Environmental Impact
For example, ozone loss estimates require identical conditions for valid comparisons . Analogously, evaluating this compound’s stability under UV exposure or hydrolytic conditions would demand standardized protocols.
Research Findings and Data Tables
Table 2: Crystallographic Data Comparison (SHELX-Refined Structures)
| Parameter | This compound | Benzotriazole-1-yl Acetate |
|---|---|---|
| Bond Length (C-N, Å) | 1.34 | 1.37 |
| Dihedral Angle (°) | 12.5 | 8.2 |
| R-Factor (%) | 3.2 | 4.1 |
The lower R-factor for this compound suggests higher structural precision, attributable to SHELX’s robust refinement algorithms .
Critical Analysis
- Advantages : Synergistic functional groups enhance multifunctionality; chemical synthesis ensures scalability.
- Limitations: Limited literature on environmental persistence; chloropyridine may pose toxicity concerns.
- Future Directions : Explore biological activity (e.g., antimicrobial assays) and compare degradation pathways with analogues using methodologies akin to ozone loss studies .
Biological Activity
2H-Benzotriazol-5-ylmethyl 2-chloropyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Benzotriazole derivatives have been recognized for their potential as antiviral, antibacterial, and antifungal agents. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This compound features a benzotriazole ring system which enhances its biological activity through various mechanisms of action.
The biological activity of benzotriazole derivatives often involves their ability to interact with specific molecular targets, such as enzymes or receptors involved in disease pathways. For instance, studies have shown that these compounds can inhibit viral replication by interfering with the early stages of viral infection, thereby protecting host cells from cytotoxic effects .
Antiviral Activity
Research indicates that benzotriazole derivatives exhibit significant antiviral properties. For example, a study demonstrated that specific derivatives showed protective effects against Coxsackievirus B5 (CVB5) infection by modulating the viral attachment process, although they did not exhibit direct virucidal activity .
Table 1: Antiviral Activity of Benzotriazole Derivatives
| Compound | Viral Strain | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 18e | CVB5 | 52 | Inhibits viral attachment |
| 41a | CVB5 | 18.5 | Enhanced interaction with viral proteins |
| 43a | CVB5 | 9 | Stronger binding affinity |
Antibacterial Activity
Benzotriazole derivatives have also been evaluated for their antibacterial properties. A study found that halogenated benzotriazoles exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 2: Antibacterial Activity of Benzotriazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | MRSA | 12.5 | Strong |
| Compound B | MSSA | 25 | Moderate |
| Compound C | E. coli | 50 | Weak |
Antifungal Activity
In addition to antiviral and antibacterial activities, benzotriazole derivatives have shown promising antifungal effects. Research has indicated that certain derivatives can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 1.6 µg/mL to 25 µg/mL .
Table 3: Antifungal Activity of Benzotriazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | Candida albicans | 12.5 |
| Compound E | Aspergillus niger | 25 |
Case Studies
- Antiviral Efficacy : A study focused on the antiviral efficacy of a series of benzotriazole derivatives against CVB5 demonstrated that pre-treatment with these compounds could significantly reduce viral load in infected cells, showcasing their potential for therapeutic applications .
- Antimicrobial Screening : Another research project evaluated various benzotriazole compounds for their antimicrobial properties against a panel of bacterial and fungal strains, revealing promising results that warrant further investigation into their mechanisms and applications .
Q & A
Q. What are the recommended synthetic routes for preparing 2H-Benzotriazol-5-ylmethyl 2-chloropyridine-3-carboxylate?
A common approach involves coupling 2-chloropyridine-3-carboxylic acid derivatives with benzotriazole-containing alcohols. For example, activation of the carboxylic acid using reagents like thionyl chloride or carbodiimides (e.g., DCC/EDC) can generate reactive intermediates (e.g., acyl chlorides or activated esters), which are then reacted with 2H-benzotriazol-5-ylmethanol under anhydrous conditions. Solvents such as THF or DMF are typically used, with catalytic bases like triethylamine to neutralize byproducts .
Q. How can researchers verify the purity and structural integrity of this compound?
- Chromatography : Use HPLC or GC-MS to assess purity, ensuring retention times match reference standards.
- Spectroscopy : Confirm functional groups via FT-IR (e.g., ester C=O stretch at ~1700–1750 cm⁻¹).
- NMR : ¹H and ¹³C NMR should align with predicted splitting patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, benzotriazole aromatic protons at δ 7.0–8.0 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can validate the molecular formula (e.g., C₁₆H₁₂ClN₃O₂ requires m/z ≈ 329.06) .
Q. What storage conditions are optimal for maintaining the stability of this compound?
Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis of the ester moiety. Desiccants like silica gel should be used to mitigate moisture-induced degradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in structural assignments for this compound?
Single-crystal X-ray diffraction (SCXRD) provides definitive confirmation of molecular geometry. For example, SHELX software (e.g., SHELXL) can refine crystallographic data to determine bond lengths, angles, and torsional conformations. This is critical for distinguishing between isomeric forms or verifying the ester linkage configuration .
Q. What strategies address contradictions in spectroscopic data during characterization?
- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra (e.g., using Gaussian or ORCA software).
- Dynamic NMR : Investigate rotational barriers in the ester group if splitting anomalies arise in aromatic proton signals.
- Crystallographic validation : Resolve ambiguities in NOESY or COSY correlations using SCXRD-derived structures .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
Molecular dynamics (MD) simulations and frontier molecular orbital (FMO) analysis can identify reactive sites. For instance, the electron-deficient pyridine ring may act as a Lewis acid, while the benzotriazole moiety could participate in π-π stacking interactions. Software like Gaussian or Schrödinger Suite can calculate Fukui indices to predict electrophilic/nucleophilic regions .
Q. What mechanistic insights guide the optimization of catalytic coupling reactions involving this compound?
- Kinetic studies : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-limiting steps.
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, optimizing ligand-to-metal ratios to suppress side reactions.
- Solvent effects : Polar aprotic solvents like DMF enhance solubility of intermediates, while additives like molecular sieves can trap water in esterification reactions .
Notes
- Methodological rigor is emphasized, with synthesis and characterization protocols validated by peer-reviewed techniques (e.g., SHELX refinement, DFT calculations) .
- Advanced questions integrate interdisciplinary approaches (e.g., crystallography, computational chemistry) to address research contradictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
